3-Benzyl Entecavir
Description
Contextualization of Entecavir (B133710) within Antiviral Chemotherapy
Entecavir is a potent and selective antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection. ncats.ioheraldopenaccess.usnih.gov It is a guanosine (B1672433) nucleoside analogue that, once activated inside the cell through phosphorylation, competes with the natural substrate, deoxyguanosine triphosphate. ncats.iolupinepublishers.com Entecavir effectively inhibits all three stages of the HBV replication process: base priming, reverse transcription of the negative strand, and the synthesis of the positive strand of HBV DNA. ncats.ionih.gov
Classified as a third-generation nucleotide analogue, entecavir is recommended as a first-line therapy due to its high potency and a high barrier to the development of viral resistance compared to earlier agents like lamivudine (B182088). eviq.org.aunih.govvghtpe.gov.tw Clinical studies have demonstrated its efficacy in reducing HBV DNA levels and improving liver histology in both treatment-naïve and lamivudine-refractory patients. nih.govnih.gov
Rationale for Chemical Modification and Derivatization of Antiviral Nucleosides
While nucleoside analogues like entecavir are effective, the pursuit of improved therapeutic agents is a constant in medicinal chemistry. Chemical modification and derivatization are key strategies employed to enhance the properties of existing antiviral drugs. cardiff.ac.ukmdpi.com The primary goals of these modifications include:
Improving Pharmacokinetic Properties: Modifications can be made to increase a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can enhance cell membrane permeability and oral bioavailability. nih.govcardiff.ac.uk
Enhancing Antiviral Activity: Structural changes can lead to a higher affinity for viral enzymes or better recognition by the cellular machinery that activates the drug. biorxiv.org
Overcoming Drug Resistance: As viruses mutate, they can become resistant to existing therapies. biorxiv.org Derivatization can create novel compounds that are effective against these resistant strains.
Reducing Cytotoxicity: Modifications can make a drug more selective for viral targets over host cell enzymes, thereby reducing side effects. encyclopedia.pub
One common strategy is the creation of prodrugs, where a lipophilic or otherwise protective group is attached to the parent drug. This group is later cleaved inside the body to release the active compound. nih.govcardiff.ac.uk
Significance of Benzyl (B1604629) Moieties in Pharmaceutical Chemistry Research
The benzyl group, a phenyl group attached to a CH2 moiety, is a common structural component in many pharmaceutical compounds. Its incorporation into a drug molecule can significantly influence its biological activity and pharmacokinetic properties. tandfonline.com The lipophilic nature of the benzyl group can enhance a compound's ability to cross cell membranes. rsc.org
In the context of antiviral research, benzyl groups have been incorporated into various scaffolds to probe interactions with hydrophobic pockets in viral enzymes. tandfonline.comrsc.org Furthermore, benzyl groups can be used as protecting groups during the multi-step synthesis of complex molecules like nucleoside analogues. researchgate.netgoogle.com They can shield reactive functional groups, such as hydroxyls, from unwanted reactions during synthesis and are typically removed in a final step to yield the active drug. researchgate.net The presence of a benzyl group can also impact a molecule's metabolic stability. rsc.org
Research Objectives for Investigating 3-Benzyl Entecavir Derivatives
The compound this compound is a derivative of entecavir where a benzyl group is attached via an ether linkage to the cyclopentyl ring. vulcanchem.com Based on available information, this compound is primarily a synthetic intermediate used for research purposes, particularly for exploring structure-activity relationships (SAR). vulcanchem.com There are no peer-reviewed studies that directly evaluate the antiviral efficacy or toxicity of this compound itself. vulcanchem.com
The primary research objectives for synthesizing and investigating a derivative like this compound would likely include:
Serving as a Synthetic Intermediate: The benzyl group can act as a protecting group for the hydroxyl moiety on the cyclopentyl ring during the synthesis of more complex entecavir analogues. researchgate.netvulcanchem.com
Probing Structure-Activity Relationships (SAR): By modifying the core structure of entecavir with a benzyl group, researchers can study how this change affects the molecule's interaction with its biological target, the HBV polymerase. This helps in understanding which parts of the drug are essential for its activity. vulcanchem.com
Modulating Physicochemical Properties: The introduction of the bulky, lipophilic benzyl group alters the steric and electronic profile of entecavir. vulcanchem.com Investigating these changes helps in understanding how modifications impact properties like solubility and membrane permeability.
Developing Novel Prodrugs: While this compound itself is not marketed as a drug, its synthesis and study could be a step towards designing prodrugs where the benzyl group might be cleaved in vivo to release the active entecavir, potentially altering its pharmacokinetic profile. vulcanchem.com
Data Tables
Table 1: Comparative Chemical Properties of Entecavir and this compound
| Property | Entecavir | This compound | Reference |
| IUPAC Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one | 2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one | vulcanchem.comfda.gov |
| Molecular Formula | C₁₂H₁₅N₅O₃ | C₁₉H₂₁N₅O₃ | vulcanchem.comfda.gov |
| Molecular Weight | 277.28 g/mol (anhydrous) | 367.41 g/mol | vulcanchem.comfda.gov |
| Core Structure | Guanosine analogue with a carbocyclic cyclopentyl ring | Retains entecavir core with a benzyl ether modification on the cyclopentyl ring | vulcanchem.comorganicchemistry.eu |
Structure
3D Structure
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
InChI Key |
LHPHZZBSRXNYEJ-KKUMJFAQSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Benzyl Entecavir
Retrosynthetic Analysis of the 3-Benzyl Entecavir (B133710) Scaffold
The retrosynthetic analysis of 3-Benzyl Entecavir, a protected precursor to Entecavir, logically begins by disconnecting the guanine (B1146940) heterocycle. This is typically achieved via a Mitsunobu or a related coupling reaction, leading back to a functionalized carbocyclic cyclopentane (B165970) core and a protected guanine derivative. nih.govresearchgate.net The benzyl (B1604629) group on the C3'-hydroxyl is identified as a protecting group, which is crucial for manipulating other functionalities on the ring and is removed in the final stages of the synthesis.
Further disconnection of the cyclopentane core reveals several strategic approaches. A primary goal is to simplify the stereochemically rich ring. Key disconnections often target the exocyclic methylene (B1212753) group and the bonds forming the cyclopentane ring itself. This leads back to either a more simply substituted cyclopentanone (B42830) precursor or an acyclic carbon skeleton. nih.gov Strategies involving acyclic precursors are particularly notable as they allow for the stereocenters to be set sequentially before the ring-closing event. This approach simplifies the complex stereochemical challenges into more manageable steps, often relying on well-established asymmetric reactions to build the linear chain with the correct configuration. nih.govresearchgate.net
Stereoselective Construction of the Carbocyclic Cyclopentane Core
The construction of the carbocyclic cyclopentane core of Entecavir is the cornerstone of its total synthesis. The challenge lies in controlling the absolute and relative stereochemistry of multiple stereocenters on the five-membered ring. Two principal strategies have emerged: utilizing naturally occurring chiral molecules in a chiral pool approach and building the core from achiral starting materials using asymmetric catalysis.
Chiral Pool Approaches utilizing D-Ribose Derivatives
A common and historically significant strategy for synthesizing the carbocyclic core of Entecavir involves using D-ribose as a chiral starting material. nih.gov This approach leverages the inherent stereochemistry of the sugar to establish the stereocenters of the final product.
The synthesis begins with the transformation of D-ribose into a ketone intermediate. researchgate.net A key step involves the introduction of the exocyclic methylene group. This is accomplished by forming the lithium enolate of the ketone, which is then reacted with Eschenmoser's salt. A subsequent Hoffmann degradation generates the required enone. researchgate.net The resulting allylic alcohol is then protected with a benzyl group, forming a key 3-benzyl intermediate. researchgate.net Subsequent steps involve the deoxygenation of the C-2' hydroxyl group, typically via a Barton-McCombie reaction, and further functional group manipulations to prepare the core for coupling with the guanine base. nih.govresearchgate.net One synthetic pathway starting from D-ribose requires a total of 15 steps to construct the core carbocyclic structure. organicchemistry.eu
Asymmetric Synthesis through Catalytic Stereoselective Reactions
Modern synthetic strategies often favor asymmetric catalytic reactions, which can construct the chiral carbocyclic core with high efficiency and stereocontrol, avoiding the lengthy sequences sometimes required in chiral pool approaches. nih.govacs.orgresearcher.life These methods build the molecule from simple, achiral precursors.
One effective strategy involves the use of a stereoselective boron-aldol reaction to construct the acyclic carbon skeleton of the cyclopentane moiety. nih.govresearchgate.net This reaction is pivotal for setting the stereochemistry of the 1,3-diol system present in the molecule. For instance, the reaction between 4-trimethylsilyl-3-butyn-2-one and acrolein can be mediated by a chiral boron reagent to afford the desired acyclic aldol (B89426) product with good stereoselectivity. nih.govresearchgate.net Although this step can effectively establish the desired stereoconfiguration, it may exhibit moderate selectivity, sometimes necessitating recrystallization to enhance the enantiopurity of the resulting diol. organicchemistry.eu
Following the construction of the acyclic precursor, intramolecular radical cyclization is a powerful method for forming the cyclopentane ring. nih.govresearchgate.net In a synthesis reported by Gasanz and co-workers, the cyclization is initiated by the opening of an epoxide to form a radical. This radical then adds to an alkyne in an intramolecular fashion to forge the five-membered ring. organicchemistry.eu The resulting radical is subsequently quenched to yield the desired cyclopentane structure. organicchemistry.eu Optimization of this cyclization step, sometimes involving additives like an iridium catalyst and manganese, has led to yields of around 58%. organicchemistry.eu Another approach utilizes a radical-mediated 5-exo-dig cyclization of a phenylseleno alcohol derivative to construct the methylenecyclopentane (B75326) skeleton. nih.govnih.govrsc.orgrsc.org
| Reaction | Key Reagents/Catalysts | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Aldol Addition | Pinene-derived DIPCl | Achiral butynone, Acrolein | 1,3-syn diol | - | 9:1 | 60% (enhanced by recrystallization) | organicchemistry.eu |
| Radical Cyclization | Iridium catalyst, Manganese | Acyclic epoxyalkyne | Cyclopentane core | 58% | - | - | organicchemistry.eu |
A more recent and highly efficient method for constructing the substituted cyclopentene (B43876) core involves a Palladium-catalyzed enyne borylative cyclization. nih.govacs.orgresearcher.life This reaction serves as the pivotal step in a catalytic asymmetric total synthesis of Entecavir. nih.govacs.orgresearcher.life The strategy enables the construction of the highly substituted cyclopentene scaffold with excellent stereoselectivity. nih.govacs.org The requisite 1,3-diol enyne system for this cyclization is accessed early in the synthesis through a diarylprolinol organocatalyzed enantioselective cross-aldol reaction. nih.govacs.orgresearcher.life This elegant integration of multiple catalytic protocols provides a practical and efficient pathway to the densely functionalized cyclopentene core of Entecavir. nih.govresearcher.life
Advanced Ring-Closing Metathesis Techniques
Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the efficient construction of the carbocyclic core of Entecavir. This approach offers a concise pathway to the pivotal cyclopentene ring system from an acyclic diene precursor.
In a notable synthesis reported by Ping Xie and colleagues, RCM was employed to form the cyclopentene intermediate with high efficiency. organicchemistry.eu The synthesis began with an acyclic precursor which, after several steps including a diastereoselective organometallic epoxide opening and protection of the primary alcohol, yielded a diene. This diene was then subjected to RCM conditions to furnish the desired five-membered ring. organicchemistry.eu This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their functional group tolerance and high efficacy in forming cyclic olefins. The high yields achieved in this step underscore the robustness of RCM in complex molecule synthesis. organicchemistry.eu While RCM is a key strategy, other approaches such as radical cycloadditions have also been successfully utilized to construct the cyclopentane core. organicchemistry.euresearchgate.net
| Reaction Step | Description | Key Reagents/Catalysts | Outcome | Reference |
| Ring-Closing Metathesis | Cyclization of an acyclic diene to form a cyclopentene ring. | Ruthenium-based catalysts (e.g., Grubbs' catalyst) | High-yield formation of the core carbocyclic structure. | organicchemistry.eu |
Strategic Introduction and Selective Functionalization of the Benzyl Moiety at the 3-Position
The benzyl ether is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its relatively straightforward removal. organic-chemistry.org In the context of Entecavir synthesis, the strategic introduction of a benzyl group at the 3-position (or equivalent C1' position in some numbering schemes) of the cyclopentane ring is a critical step that facilitates subsequent chemical manipulations. organicchemistry.euresearchgate.netresearchgate.net
The synthesis of Entecavir intermediates often involves molecules with multiple hydroxyl groups on the cyclopentane ring. Therefore, the regioselective protection of a specific hydroxyl group is paramount. In synthetic routes starting from D-ribose, an allylic alcohol intermediate is generated after the formation of the exocyclic methylene group. researchgate.netresearchgate.net The hydroxyl group of this allylic alcohol is selectively protected with a benzyl group. researchgate.net This selectivity is crucial for the subsequent steps, which include deoxygenation at the C-2 position and coupling with the nucleobase. researchgate.netresearchgate.net The selective protection is often achieved by exploiting the differential reactivity of the hydroxyl groups present in the intermediate. korea.ac.kr
The formation of the benzyl ether is commonly achieved via a Williamson ether synthesis. organic-chemistry.org This method involves the deprotonation of the target hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. organic-chemistry.org In several documented syntheses of Entecavir, benzyl bromide (BnBr) is the reagent of choice, used in conjunction with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). researchgate.netresearchgate.net Benzyl chloride is also a viable reagent for this transformation. google.com This reaction efficiently converts the free hydroxyl group on the cyclopentane intermediate into a stable benzyl ether, paving the way for further functionalization. organicchemistry.euresearchgate.net
| Reagent | Base | Solvent | Purpose | Reference |
| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Protection of the C1' hydroxyl group as a benzyl ether. | researchgate.netresearchgate.net |
| Benzyl Chloride (BnCl) | Base (e.g., NaH) | Aprotic Solvent | Protection of a hydroxyl moiety as a benzyl ether. | google.com |
The synthesis of a complex molecule like Entecavir necessitates an orthogonal protecting group strategy, where different functional groups are masked with protectors that can be removed under distinct conditions without affecting others. The benzyl ether plays a vital role in such multi-step strategies.
Coupling Reactions for Purine (B94841) Nucleobase Installation
A pivotal step in the synthesis is the attachment of the guanine moiety to the carbocyclic core. This is typically one of the final key transformations before global deprotection to yield Entecavir.
The Mitsunobu reaction is a widely employed method for coupling the purine nucleobase to the cyclopentane alcohol. organicchemistry.euresearchgate.netresearchgate.netrsc.org This reaction facilitates the formation of a C-N bond by activating a primary or secondary alcohol. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter, which is critical for establishing the correct stereochemistry in the final product. organic-chemistry.orgnih.gov
The reaction involves the cyclopentanol (B49286) intermediate (after removal of the silyl (B83357) protecting groups but with the benzyl ether still in place in some strategies), a protected guanine derivative (such as 2-isobutyroylamino-6-chloropurine), and the classic Mitsunobu reagents: a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netorganic-chemistry.org The phosphine and the azodicarboxylate combine to activate the hydroxyl group, allowing it to be displaced by the nitrogen nucleophile of the purine base. organic-chemistry.org This coupling reaction furnishes the fully protected Entecavir molecule, which then undergoes final deprotection steps to yield the active pharmaceutical ingredient. organicchemistry.euresearchgate.net
| Reactant Type | Example Reagent | Function | Reference |
| Alcohol Substrate | Benzyl-protected cyclopentanol intermediate | Provides the carbocyclic core | researchgate.net |
| Nucleophile | 2-isobutyroylamino-6-chloropurine | The purine nucleobase | researchgate.net |
| Reducing Agent | Triphenylphosphine (TPP) | Activates the azodicarboxylate | researchgate.netorganic-chemistry.org |
| Oxidizing Agent | Diisopropyl azodicarboxylate (DIAD) | Activates the alcohol for substitution | researchgate.netorganic-chemistry.org |
Base-Catalyzed Reactions with Benzylated Guanine Precursors
A key step in the synthesis of Entecavir is the coupling of the carbocyclic core, bearing benzyl ether protecting groups, with a suitably protected guanine derivative. This reaction, typically an N9-alkylation, establishes the crucial bond between the base and the carbocyclic 'sugar' mimic. The use of a benzylated guanine precursor, such as O6-benzylguanine or N2-acyl-O6-benzylguanine, is common in these synthetic strategies.
The reaction is facilitated by a strong base, which deprotonates the N9 position of the guanine derivative, generating a nucleophile that then attacks an electrophilic center on the cyclopentyl intermediate. In one prominent synthetic route, a protected guanine, such as compound 10 , is activated with a base like lithium hydride. This activated guanine then partakes in a nucleophilic substitution reaction, typically an epoxide opening of a cyclopentyl epoxide intermediate like compound 9 . This base-catalyzed coupling yields the N9-alkylated guanine derivative, a direct precursor to the final stages of the Entecavir synthesis.
The choice of base and reaction conditions is critical to ensure regioselectivity, favoring alkylation at the desired N9 position over the N7 position, and to minimize side reactions. The reaction is typically carried out in an anhydrous polar aprotic solvent to facilitate the dissolution of the reactants and promote the desired reaction pathway.
Table 1: Examples of Base-Catalyzed Coupling Reactions in Entecavir Synthesis
| Cyclopentyl Intermediate | Benzylated Guanine Precursor | Base | Solvent | Product |
| Diastereoselective epoxide with benzyl ether protection (9 ) | Protected guanine (10 ) | Lithium Hydride | N,N-Dimethylformamide (DMF) | N9-alkylated guanine derivative (11 ) |
Deprotection Chemistry for Benzyl Ethers
The benzyl ether protecting groups are instrumental in the synthesis, but their removal is a critical final step to unveil the free hydroxyl groups in the Entecavir molecule. Various deprotection strategies are employed, broadly categorized into reductive and acid-catalyzed methods.
Reductive Deprotection Methods (e.g., Birch Reduction)
Reductive cleavage is a common method for the deprotection of benzyl ethers. The Birch reduction, which employs dissolving metals like sodium or lithium in liquid ammonia (B1221849) in the presence of an alcohol proton source, is a powerful method for this transformation. This method is particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation. In the context of Entecavir synthesis, the Birch reduction has been successfully applied to remove benzyl protecting groups from the carbocyclic core of intermediates.
The mechanism of the Birch reduction involves the transfer of electrons from the dissolved metal to the aromatic ring of the benzyl group, leading to its cleavage and the formation of toluene (B28343) as a byproduct. This method is highly effective but requires specialized equipment and handling procedures due to the use of liquid ammonia.
Acid-Catalyzed Benzyl Cleavage (e.g., Lewis Acidic Conditions)
Acid-catalyzed cleavage provides an alternative and often milder approach to benzyl ether deprotection. Lewis acids are particularly effective reagents for this purpose. Boron trichloride (B1173362) (BCl3) is a commonly used Lewis acid in the synthesis of Entecavir for the final deprotection step. The Lewis acid coordinates to the oxygen atom of the benzyl ether, making the benzylic carbon more susceptible to nucleophilic attack or cleavage, ultimately liberating the free hydroxyl group.
This method is often preferred for its efficiency and selectivity, especially in complex molecules with multiple functional groups. The reaction conditions, such as the choice of Lewis acid, solvent, and temperature, can be fine-tuned to achieve the desired deprotection without affecting other sensitive parts of the molecule.
Table 2: Comparison of Benzyl Ether Deprotection Methods in Entecavir Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Birch Reduction | Sodium or Lithium, Liquid Ammonia, Alcohol | Low temperature (-78 °C to -33 °C) | Effective for substrates sensitive to hydrogenation | Requires specialized equipment and handling of hazardous materials |
| Lewis Acid Catalysis | Boron Trichloride (BCl3) | Anhydrous solvent (e.g., Dichloromethane), Low temperature | High efficiency, good selectivity | Lewis acids can be corrosive and moisture-sensitive |
Isolation and Purification Techniques for Synthetic Intermediates and Final this compound Derivatives
Throughout the synthesis of Entecavir, the isolation and purification of intermediates, including the various "this compound" derivatives, are crucial for ensuring the purity and yield of the final product. Given the complexity of the reactions and the potential for side products and diastereomers, robust purification techniques are essential.
Silica gel column chromatography is the most widely used method for the purification of these synthetic intermediates. This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent (solvent system) is optimized for each specific separation to achieve the best resolution.
High-performance liquid chromatography (HPLC) is another powerful tool used in the purification and analysis of Entecavir and its intermediates. Reverse-phase HPLC, using a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, is effective for separating Entecavir from its diastereomeric impurities. This high-resolution technique is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient.
Crystallization is also employed, where possible, to obtain highly pure solid material. The formation of a crystalline solid can be an effective method for removing impurities that may be difficult to separate by chromatography.
Table 3: Common Purification Techniques for Entecavir Intermediates
| Technique | Principle | Application in Entecavir Synthesis |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity | Primary method for purifying crude reaction mixtures of benzylated intermediates. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases | Separation of diastereomers and final purification of Entecavir. |
| Crystallization | Formation of a solid crystalline lattice from a solution | Purification of solid intermediates and the final product to achieve high purity. |
Molecular Mechanism of Antiviral Action of 3 Benzyl Entecavir in Vitro
Intracellular Biotransformation and Phosphorylation Pathways of 3-Benzyl Entecavir (B133710)
3-Benzyl entecavir, a derivative of the potent anti-hepatitis B virus (HBV) drug entecavir, undergoes intracellular biotransformation to exert its antiviral effect. Similar to its parent compound, this compound must be converted into its active triphosphate form within the host cell. nih.govnewdrugapprovals.org This process is a critical prerequisite for its ability to inhibit the viral polymerase.
It is important to note that this compound itself is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, indicating that its metabolism is not dependent on this major pathway for drug metabolism. drugbank.comfda.gov
Functional Inhibition of HBV Reverse Transcriptase by this compound Triphosphate (In Vitro)
The active form of this compound, this compound triphosphate, functions as a potent and selective inhibitor of the HBV polymerase, also known as reverse transcriptase (RT). modernpharmaye.comhres.camedkoo.com This inhibition disrupts the viral replication process at multiple crucial stages. nih.govdrugbank.compediatriconcall.com
Competitive Binding with Deoxyguanosine Triphosphate
This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). drugbank.compatsnap.comlupinepublishers.com Due to its structural similarity to dGTP, this compound triphosphate binds to the active site of the HBV polymerase. patsnap.comlupinepublishers.com This competition effectively reduces the incorporation of the natural nucleotide into the newly synthesizing viral DNA strand. The inhibition constant (Ki) for entecavir triphosphate against HBV DNA polymerase is remarkably low, at 0.0012 µM, highlighting its high affinity for the enzyme. europa.eufda.govhres.ca In contrast, it is a weak inhibitor of cellular DNA polymerases α, β, and δ, as well as mitochondrial DNA polymerase γ, with Ki values ranging from 18 to >160 µM. hres.cafda.gov
Interference with Viral DNA Synthesis Steps (Base Priming, Reverse Transcription, Positive Strand Synthesis)
The inhibitory action of this compound triphosphate extends to all three key enzymatic functions of the HBV polymerase:
Base Priming: The initiation of HBV DNA synthesis, known as base priming, involves the polymerase itself acting as a primer. drugbank.commdpi.commdpi.com this compound triphosphate inhibits this initial step, preventing the formation of the first few nucleotides of the viral DNA. nih.govdrugbank.compatsnap.com
Reverse Transcription: Following priming, the polymerase synthesizes the negative-strand DNA using the pregenomic RNA (pgRNA) as a template. nih.govdrugbank.commdpi.com this compound triphosphate interferes with this reverse transcription process. drugbank.compatsnap.com
Positive Strand Synthesis: The final step in viral DNA replication is the synthesis of the positive-strand DNA. nih.govdrugbank.commdpi.com this compound triphosphate also effectively inhibits this stage of DNA synthesis. drugbank.compatsnap.com
By blocking these three critical steps, this compound triphosphate comprehensively halts the replication of the hepatitis B virus. drugbank.comhres.canih.gov
Mechanistic Insights into DNA Chain Termination by this compound Triphosphate
Although this compound possesses a 3'-hydroxyl group, which is typically required for DNA chain elongation, it functions as a "delayed" or "pseudo" chain terminator. nih.govmdpi.com After its incorporation into the growing viral DNA chain, it allows for the addition of a few more nucleotides before halting further extension. nih.govplos.org This mechanism is distinct from obligate chain terminators that lack a 3'-hydroxyl group and immediately stop DNA synthesis. nih.gov
The termination of the DNA chain by incorporated this compound is thought to be due to steric hindrance. nih.gov The presence of the benzyl (B1604629) group on the molecule likely creates a structural distortion in the DNA-polymerase complex, making it energetically unfavorable for the enzyme to continue adding nucleotides. nih.govmdpi.com Modeling studies suggest that steric clashes between the incorporated drug and key amino acid residues within the polymerase active site prevent proper positioning of the subsequent incoming nucleotide, leading to the cessation of DNA synthesis. nih.gov
Identification of Key Amino Acid Residues in HBV Polymerase Interacting with this compound Triphosphate
Molecular modeling and in vitro studies have identified several key amino acid residues within the HBV polymerase that are crucial for the binding and activity of this compound triphosphate. nih.govnih.gov These residues are located in and around the dNTP binding site.
A hydrophobic pocket at the rear of the dNTP binding site, formed by residues such as A87, F88, P177, L180, and M204 , has been identified as a key interaction site for the exocyclic alkene moiety of entecavir. nih.govnih.gov This interaction is believed to contribute significantly to the high potency of the drug. nih.gov The YMDD motif, a highly conserved region in viral polymerases, is also critical. Specifically, the M204 residue within this motif is directly involved in the binding pocket. nih.gov
Mutations in these residues, particularly L180M and M204V/I , which are known to confer resistance to other nucleoside analogs like lamivudine (B182088), can also reduce the susceptibility to entecavir. nih.govplos.org These mutations are thought to alter the conformation of the binding pocket, thereby reducing the binding affinity of this compound triphosphate. nih.govplos.org Additional resistance-associated substitutions have been identified at residues T184, S202, and M250 . plos.org Modeling suggests that changes at T184 and S202 can cause steric hindrance and disrupt hydrogen bonding, repositioning the YMDD loop and shrinking the binding pocket for entecavir triphosphate. plos.org The M250 residue, located in the primer grip region, is believed to influence the positioning of the primer-template, which in turn affects the entecavir triphosphate binding site. plos.org
Table 1: Key Amino Acid Residues in HBV Polymerase Interacting with this compound Triphosphate
| Residue | Location/Function | Role in Interaction with this compound Triphosphate |
| A87 | Forms part of a hydrophobic pocket | Interacts with the exocyclic alkene moiety of entecavir. nih.govnih.gov |
| F88 | Forms part of a hydrophobic pocket; backbone NH may form H-bond | Interacts with the exocyclic alkene moiety; potential hydrogen bonding with the 3'-hydroxyl group. nih.govnih.gov |
| P177 | Forms part of a hydrophobic pocket | Contributes to the hydrophobic binding of entecavir. nih.govnih.gov |
| L180 | Forms part of a hydrophobic pocket | Interacts with the exocyclic alkene moiety; mutations can reduce susceptibility. nih.govnih.gov |
| M204 | Part of the conserved YMDD motif | Forms part of the binding pocket; mutations significantly impact drug susceptibility. nih.gov |
| T184 | Near the dNTP binding site | Resistance mutations at this site can cause steric changes that reduce binding. plos.org |
| S202 | Near the dNTP binding site | Resistance mutations can disrupt hydrogen bonding and alter the binding pocket. plos.org |
| M250 | Primer grip region | Resistance mutations can reposition the primer-template, affecting the binding site. plos.org |
Prodrug Design and Biotransformation Concepts for 3 Benzyl Entecavir
Principles of Prodrug Design for Nucleoside Analogues
Nucleoside analogues, a critical class of antiviral and anticancer agents, often face significant limitations that curtail their therapeutic efficacy. mdpi.comnih.gov These challenges include poor membrane permeability due to their hydrophilic nature, rapid metabolism by enzymes in the gut and liver, and inefficient intracellular phosphorylation, which is a mandatory activation step. nih.govmdpi.com The initial phosphorylation to the 5'-monophosphate is frequently the rate-limiting step, hindering the formation of the active triphosphate form. nih.gov
Prodrug design seeks to surmount these obstacles by temporarily masking the functional groups of the parent drug with a promoiety. fiveable.me This chemical modification creates a carrier-linked prodrug that ideally possesses improved physicochemical properties, such as increased lipophilicity for better cell membrane penetration. nih.govfiveable.me An effective prodrug must remain stable until it reaches its target site, where it should be efficiently cleaved—either chemically or enzymatically—to release the active parent drug. nih.govmdpi.com
Key strategies in nucleoside analogue prodrug design include:
Masking Hydroxyl Groups: Attaching lipophilic moieties, such as esters or ethers, to the sugar hydroxyls can enhance membrane permeability. nih.gov
Phosphate (B84403)/Phosphonate Prodrugs: To bypass the challenging initial phosphorylation step, the monophosphate form of the nucleoside is masked with groups that neutralize its negative charge at physiological pH. nih.govacs.org This allows the entire nucleotide to enter the cell before being unmasked. The ProTide technology, which uses an aryl group and an amino acid ester to mask the phosphate, is a prominent example of this approach. acs.orgcardiff.ac.uk
The ultimate goal is to enhance the bioavailability and intracellular concentration of the active drug, thereby improving its therapeutic index while minimizing off-target toxicity. fiveable.me
Design Strategies for 3-Benzyl Entecavir (B133710) as a Prodrug
3-Benzyl Entecavir is a derivative of Entecavir, a potent antiviral agent, in which a benzyl (B1604629) group is attached to the cyclopentyl ring via an ether linkage. vulcanchem.com While primarily used as a synthetic intermediate, its structure lends itself to analysis as a potential prodrug. The addition of the benzyl group significantly alters the molecule's properties, a common strategy in prodrug design. vulcanchem.com
A primary objective of prodrug design can be to achieve sustained or controlled release of the active agent, thereby prolonging its therapeutic effect and improving patient compliance. fiveable.mepjps.pk The use of a benzyl ether linkage in this compound represents a potential strategy for sustained release.
The benzyl group is relatively stable and its cleavage often requires specific enzymatic action. google.comnih.gov This stability could allow the this compound prodrug to be slowly metabolized over time, gradually releasing active Entecavir and maintaining therapeutic concentrations for an extended period. This concept is analogous to other long-acting formulations, where lipophilic moieties are attached to drugs to create a depot effect from which the active compound is slowly liberated. pjps.pkresearchgate.net The benzyl ether may also protect the molecule from premature metabolism at other sites, ensuring that a greater proportion of the administered dose can be converted to the active form over time. vulcanchem.com
This increased lipophilicity is intended to enhance passive diffusion across the lipid bilayers of cell membranes, leading to greater intracellular accumulation of the drug. Once inside the target cell, the benzyl ether bond must be cleaved to release the active Entecavir. This cleavage is typically mediated by intracellular enzymes, such as cytochrome P450 oxidases, which are abundant in the liver—the primary site of action for hepatitis B therapies. google.comnih.gov Therefore, the benzyl moiety in this compound can be viewed as a cleavable group designed to act as a "Trojan horse," facilitating the entry of Entecavir into the cell where it can then be activated.
In Vitro Biotransformation Studies of this compound Prodrugs
While peer-reviewed studies detailing the specific biotransformation of this compound are not publicly available, the principles of its evaluation can be described based on standard in vitro methodologies used for prodrug characterization. vulcanchem.com These studies are essential to confirm that the prodrug is stable in transit and effectively converted to the active drug at the target site.
To investigate the conversion of this compound to Entecavir, researchers would typically employ various in vitro models that simulate physiological conditions. The primary goal is to demonstrate that the benzyl ether linkage is cleaved enzymatically.
Cellular Systems: Human liver microsomes are a standard tool for studying the metabolism of prodrugs, as they contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for many oxidative cleavage reactions. google.com Incubating this compound with liver microsomes would reveal whether it is a substrate for these enzymes and determine the rate of its conversion.
Enzymatic Assays: Specific purified enzymes, such as esterases or lipases, could also be used to test for hydrolysis, as these enzymes have been shown to cleave benzyl-containing prodrugs in other contexts. researchgate.netacs.org
The stability of the prodrug would also be assessed in human plasma and simulated gastric or intestinal fluids to ensure it does not degrade prematurely before absorption. nih.govnih.gov For instance, a study on fatty acid ester prodrugs of Entecavir showed that the rate of hydrolysis in simulated gastric fluid varied depending on the length of the fatty acid chain. nih.gov
A critical component of in vitro evaluation is quantifying the rate at which the active drug is released from the prodrug. This is achieved by incubating the prodrug in a relevant biological matrix (e.g., cell extracts, plasma) and measuring the concentrations of both the prodrug and the released active drug over time using methods like HPLC. researchgate.netgoogle.com
While specific experimental data for this compound is not available, a representative data table illustrates the type of results obtained from such an experiment. The table below shows hypothetical data from an in vitro incubation of this compound in a human liver microsome preparation, demonstrating a time-dependent decrease in the prodrug concentration with a corresponding increase in the concentration of active Entecavir.
| Incubation Time (minutes) | This compound Concentration (µM) | Released Entecavir Concentration (µM) | % Entecavir Released |
|---|---|---|---|
| 0 | 10.00 | 0.00 | 0.0% |
| 30 | 8.52 | 1.48 | 14.8% |
| 60 | 6.98 | 3.02 | 30.2% |
| 120 | 4.75 | 5.25 | 52.5% |
| 240 | 2.11 | 7.89 | 78.9% |
This hypothetical kinetic profile demonstrates the successful biotransformation of the prodrug, providing essential information for predicting its in vivo behavior. google.com The rate of release would determine whether the prodrug is suitable for sustained delivery or rapid targeting. pjps.pk
Cellular Uptake and Intracellular Distribution of this compound Prodrugs (In Vitro)
Extensive literature searches reveal a significant gap in current research regarding the specific chemical compound this compound. As of now, no peer-reviewed studies have been published that directly investigate the in vitro cellular uptake, intracellular distribution, or metabolic fate of this compound or its potential prodrugs. This compound is primarily documented as a synthetic intermediate used in medicinal chemistry for exploring structure-activity relationships of nucleoside analogues.
Therefore, a detailed presentation of research findings and data tables on the cellular uptake and intracellular distribution of this compound prodrugs is not possible. The information below is based on established principles of prodrug design and the observed behaviors of structurally related nucleoside analogues, such as entecavir and other antiviral agents. This section will outline the theoretical concepts and potential pathways that would be relevant for future in vitro studies of this compound prodrugs.
Conceptual Framework for Cellular Uptake
The cellular uptake of nucleoside analogues like entecavir is a critical determinant of their antiviral efficacy. Entecavir itself utilizes specific cellular transporters to enter target cells. For a prodrug such as this compound, the addition of a benzyl group is intended to modify its physicochemical properties, potentially enhancing its ability to cross cell membranes.
Prodrug strategies for similar nucleoside analogues often aim to:
Increase Lipophilicity: The benzyl group would increase the lipophilicity of the entecavir molecule. In theory, this could facilitate passive diffusion across the lipid bilayer of the cell membrane, a common strategy to improve cellular penetration of hydrophilic drugs.
Utilize Carrier-Mediated Transport: Prodrugs can be designed to be recognized by specific cellular uptake transporters. For instance, amino acid ester prodrugs of nucleosides have been shown to be transported by amino acid transporters. While this compound is not an amino acid ester, this illustrates the principle of targeting cellular transport mechanisms.
Future in vitro studies on this compound prodrugs would need to quantify their uptake in relevant cell lines (e.g., human hepatoma HepG2 cells) and identify the specific transporters involved.
Hypothesized Intracellular Distribution and Biotransformation
Once inside the cell, a prodrug must be converted to its active form. For this compound, this would involve the enzymatic cleavage of the benzyl group to release the parent compound, entecavir. Subsequently, entecavir must be phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP). nih.govhres.ca
The intracellular distribution would be a key area of investigation:
Cytoplasmic Metabolism: The initial cleavage of the benzyl group and subsequent phosphorylation steps are expected to occur in the cytoplasm.
Nuclear and Mitochondrial Localization: The active entecavir triphosphate would need to be present in the cellular compartments where viral replication occurs. It is also crucial to assess any potential for accumulation in mitochondria, as this can be associated with toxicity for some nucleoside analogues. Studies on entecavir have shown it to be a weak inhibitor of mitochondrial DNA polymerase gamma. hres.ca
Data on Related Entecavir Formulations
While no data exists for this compound, studies on other entecavir formulations provide context for the types of data that would be necessary. For example, research on albumin nanoparticles co-loading entecavir and glycyrrhetinic acid demonstrated enhanced accumulation in hepatic cells by inhibiting efflux transporters. nih.gov Similarly, studies on lipid polymer hybrid nanoparticles of entecavir have been conducted to assess macrophage uptake and retention. plos.org
The table below is a hypothetical representation of the kind of data that would need to be generated for this compound prodrugs from in vitro cellular uptake studies. The values are purely illustrative and are based on data formats seen in studies of other nucleoside analogue prodrugs.
Table 1: Illustrative Data for In Vitro Cellular Uptake (Note: The data below is hypothetical and for illustrative purposes only, as no published data for this compound exists.)
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/106 cells) |
| HepG2 | Entecavir | 10 | 4 | 5.2 |
| HepG2 | This compound | 10 | 4 | 15.8 |
| MDM | Entecavir | 10 | 8 | 3.1 |
| MDM | This compound | 10 | 8 | 12.5 |
MDM: Monocyte-Derived Macrophages
Further research, including detailed in vitro experiments, is essential to characterize the cellular pharmacology of this compound and any potential prodrugs derived from it.
Computational Chemistry and Molecular Modeling of 3 Benzyl Entecavir
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional structure and the electronic landscape, which are crucial for its reactivity and interaction with biological macromolecules.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), a detailed analysis of 3-Benzyl Entecavir's molecular properties can be achieved. nih.gov For the parent compound, Entecavir (B133710), DFT studies have been used to analyze its vibrational spectrum and intermolecular interactions. nih.gov A similar approach for this compound would provide critical data on its electronic characteristics.
The introduction of a benzyl (B1604629) group at the N-3 position of the purine (B94841) ring is expected to significantly influence the molecule's electronic properties. The benzyl group, being electron-rich, would likely alter the distribution of electron density across the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org The addition of the aromatic benzyl ring may lead to a smaller HOMO-LUMO gap compared to Entecavir, suggesting increased reactivity.
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would highlight the electrostatic potential around the benzyl group, the purine core, and the cyclopentyl moiety, providing clues about potential hydrogen bonding and other non-covalent interactions. researchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations This table outlines the key electronic properties that would be determined for this compound using DFT, based on typical analyses of similar nucleoside analogues. scirp.orgnih.gov
| Property | Description | Predicted Influence of N-3 Benzyl Group on Entecavir |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | May increase due to electron-rich benzyl ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | May decrease due to extended π-conjugation. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Likely to decrease, suggesting higher reactivity. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Expected to change, affecting solubility and binding. |
| Mulliken Atomic Charges | Calculated charge distribution on each atom, revealing sites for electrostatic interactions. | Redistribution of charge on the purine ring. |
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes (conformers). lupinepublishers.com The addition of a benzyl group to Entecavir introduces new rotatable bonds, specifically the bond connecting the benzyl group to the purine nitrogen. This increases the conformational complexity of the molecule.
Energy minimization calculations, performed after a systematic conformational search, identify the lowest energy conformer, which is the most likely structure to be present under physiological conditions. lupinepublishers.com This process involves altering the molecule's geometry in successive steps to find a minimum on the potential energy surface. For this compound, this analysis would reveal the preferred orientation of the benzyl group relative to the purine ring and the cyclopentyl group. This orientation is critical as it dictates how the molecule can fit into the binding site of its target protein. The most stable conformation is then used as the starting point for subsequent molecular docking simulations.
Molecular Docking Simulations of this compound with HBV Reverse Transcriptase
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. lupinepublishers.com For this compound, docking simulations with the HBV Reverse Transcriptase (RT), the target of Entecavir, are crucial for predicting its antiviral potential. accscience.com Homology models of HBV RT are often used for these studies, as a complete crystal structure is not available. lupinepublishers.comaccscience.com
Docking algorithms explore numerous possible binding poses of this compound within the active site of HBV RT and calculate a corresponding binding energy or scoring function for each pose. acs.org The pose with the lowest binding energy is considered the most probable binding mode. Entecavir itself is a guanosine (B1672433) analogue that competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the polymerase. lupinepublishers.comlupinepublishers.com
The binding energy value (often expressed in kcal/mol) provides a quantitative estimate of the binding affinity. A more negative value typically indicates a more stable protein-ligand complex. The introduction of the N-3 benzyl group could potentially enhance binding affinity if the group can form favorable interactions within a corresponding sub-pocket.
Analysis of the best-docked pose reveals the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. For Entecavir, key interactions involve hydrogen bonds with the protein backbone and specific side chains that recognize the guanine (B1146940) base. lupinepublishers.com
The addition of the benzyl group provides an opportunity for new interactions. The benzyl ring is hydrophobic and aromatic, making it capable of forming hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The location of the N-3 atom of the purine ring within the HBV RT binding site would determine which residues the benzyl group could interact with. If this region contains hydrophobic residues, the benzyl group could significantly improve the binding affinity. Conversely, if the region is sterically constrained or polar, the bulky benzyl group might cause steric clashes and reduce binding affinity.
Table 2: Predicted Interactions of this compound with HBV Reverse Transcriptase This table compares the known interactions of the parent drug, Entecavir, with the predicted interactions for this compound, based on the properties of the added functional group.
| Interaction Type | Entecavir (Parent Compound) | Predicted this compound |
| Hydrogen Bonds | Forms critical H-bonds mimicking the natural substrate (dGTP) with residues in the active site. lupinepublishers.com | Expected to retain the core hydrogen bonding pattern of the guanine base. |
| Hydrophobic Interactions | The carbocyclic ring fits into a hydrophobic pocket. lupinepublishers.com | The carbocyclic ring interaction is retained. The benzyl group may form new, strong hydrophobic interactions with a nearby sub-pocket. |
| π-π Stacking | Not a primary interaction for the core molecule. | The benzyl ring could potentially form π-π stacking interactions with aromatic residues like Tyr, Phe, or Trp if present in the vicinity of the N-3 position. |
| Steric Hindrance | Fits well into the active site. | Potential for steric clashes if the N-3 benzyl group is too large for the available space, which could destabilize the complex. |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound-HBV RT complex, typically run for hundreds of nanoseconds, would be performed to assess the stability of the docked pose and refine the understanding of the binding interactions. scirp.org
The simulation tracks the motion of every atom in the system, providing insights into the flexibility of both the ligand and the protein. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation time. A stable, plateauing RMSD value for both indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. This can highlight which parts of the protein are most affected by ligand binding and which residues make the most stable contacts.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, corroborating the initial docking scores.
For this compound, an MD simulation would be crucial to verify that the predicted interactions, especially those involving the novel benzyl group, are maintained over time. It would also reveal the dynamic behavior of the benzyl group within the binding pocket, confirming whether it settles into a stable, low-energy conformation or remains highly flexible, which could detract from binding affinity.
Homology Modeling of HBV Polymerase for Structural Context
The computational investigation of this compound's interaction with its biological target, the Hepatitis B Virus (HBV) polymerase, is fundamentally reliant on accurate structural models of the enzyme. Due to significant challenges in experimentally determining the three-dimensional structure of the full-length HBV polymerase, which is notoriously insoluble and unstable, researchers have turned to computational methods, primarily homology modeling. biorxiv.orgnih.govlupinepublishers.comresearchgate.net This approach allows for the generation of a reliable 3D model of the HBV polymerase by using the experimentally determined structure of a related protein as a template.
The most common template for modeling the HBV polymerase, particularly its reverse transcriptase (RT) domain, is the crystal structure of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (PDB ID: 1RTD). lupinepublishers.comnih.govlupinepublishers.comnih.govplos.org The validity of using the HIV-1 RT structure stems from the conserved sequence and structural motifs within the active site, which are responsible for recognizing and binding the natural nucleotide substrates and their analogs. lupinepublishers.comresearchgate.net These homology models successfully replicate the characteristic "right-hand" architecture of polymerases, comprising fingers, palm, and thumb subdomains. biorxiv.org
These computational models have been instrumental in providing a structural rationale for the potent activity of entecavir. nih.govnih.gov Molecular docking studies using these models predicted the existence of a novel hydrophobic pocket located at the rear of the deoxynucleoside triphosphate (dNTP) binding site within the HBV RT. nih.govnih.govresearchgate.net It was determined that the exocyclic alkene group on the cyclopentyl ring of entecavir fits snugly into this pocket, an interaction not seen with the natural substrate, dGTP. nih.gov This optimal fit is believed to be a key determinant of entecavir's high inhibitory potency. nih.govnih.gov
For an analog such as this compound, which features a bulky benzyl group, these homology models provide the essential structural context for predictive analysis. Molecular docking simulations would be employed to investigate how this significant structural modification affects binding affinity. The primary questions addressed would be whether the benzyl group can be accommodated within the active site or if it introduces steric hindrance that would weaken the interaction. The models allow for a detailed examination of potential interactions between the benzyl moiety and amino acid residues lining the binding pocket.
The predictive power and accuracy of these HBV polymerase homology models have been validated through their ability to explain the molecular mechanisms of drug resistance. lupinepublishers.commdpi.com For instance, models incorporating lamivudine-resistance mutations, such as M204V and L180M, show that these substitutions reduce the size of the hydrophobic binding pocket. nih.govplos.org This altered pocket can no longer accommodate the larger ring structure of lamivudine's active form but can still bind the more compact entecavir-triphosphate, explaining the latter's effectiveness against some lamivudine-resistant strains. nih.govplos.org Similarly, models have been built to study the impact of entecavir-specific resistance substitutions at residues like T184, S202, and M250. plos.org
Data Tables
Table 1: Key Components in the Homology Modeling of HBV Polymerase
| Component | Description | PDB ID (if applicable) | Reference |
|---|---|---|---|
| Target Protein | Hepatitis B Virus (HBV) Polymerase | Not available | biorxiv.orgnih.gov |
| Template Protein | HIV-1 Reverse Transcriptase | 1RTD | lupinepublishers.comnih.govnih.gov |
| Modeling Method | Homology Modeling | N/A | bioinformation.netnih.gov |
| Validation Tools | PROCHECK, Verify-3D, Ramachandran Plot Analysis | N/A | nih.govjocpr.com |
Table 2: Computationally Identified Key Residues in the HBV RT Active Site for Entecavir Binding
| Residue | Location/Function | Role in Entecavir Interaction | Reference |
|---|---|---|---|
| L180 | Part of the hydrophobic pocket | Contributes to the hydrophobic environment; mutation (L180M) can reduce pocket size. | plos.orgnih.gov |
| M204 | YMDD motif | Mutation (M204V/I) is a primary cause of lamivudine (B182088) resistance and alters the binding pocket. | plos.orgnih.gov |
| T184 | dNTP binding site | ETV-resistance substitution (T184G) repositions the YMDD loop, reducing the binding pocket. | plos.org |
| S202 | YMDD motif | ETV-resistance substitution (S202I) also repositions the loop and reduces the ETV-TP binding pocket. | plos.org |
| A87, F88, P177 | Hydrophobic pocket | These residues form the hydrophobic pocket that accommodates the exocyclic moiety of entecavir. | nih.gov |
| M250 | Primer grip region | ETV-resistance mutation (M250V) is thought to reposition the primer-template, indirectly affecting the dNTP-binding site. | plos.org |
Advanced Analytical Techniques for 3 Benzyl Entecavir Research
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental in determining the molecular structure of 3-Benzyl Entecavir (B133710). Each method provides unique information about the compound's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal for elucidating the carbon-hydrogen framework of 3-Benzyl Entecavir. In a study detailing the synthesis of Entecavir analogues, the ¹H NMR spectrum of a related dibenzylated intermediate showed characteristic signals for the benzyl (B1604629) groups, as well as the cyclopentyl ring protons. researchgate.net For instance, the protons of the benzyl group typically appear in the aromatic region (δ 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl ether linkage and the protons on the cyclopentyl ring resonate at higher fields. researchgate.netnih.gov ¹³C NMR provides complementary data, showing distinct signals for each carbon atom in the molecule, including the benzylic and cyclopentyl carbons. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would be expected for the N-H and O-H stretching vibrations, C-H bonds of the aromatic and aliphatic parts, and the C=O and C=C bonds within the purine (B94841) ring system. medicalresearchjournal.orgresearchgate.net For Entecavir itself, characteristic peaks are observed which can be correlated to its structural features. medicalresearchjournal.orgresearchgate.net A similar approach would be applied to this compound to confirm the presence of the benzyl group and other key functionalities.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated purine ring system. Entecavir exhibits a maximum absorbance (λmax) at approximately 253-257 nm. medicalresearchjournal.orgresearchgate.netresearchgate.net this compound is expected to have a similar UV absorption profile due to the presence of the same purine chromophore.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₁₉H₂₁N₅O₃, corresponding to a molecular weight of 367.41 g/mol . vulcanchem.com The fragmentation pattern, often obtained through techniques like electrospray ionization (ESI-MS), can provide valuable structural information by showing the loss of specific fragments, such as the benzyl group. researchgate.netlibretexts.orgacdlabs.com For a related compound, 3',5'-Di-O-Benzyl Entecavir, the molecular formula is C₂₆H₂₇N₅O₃ with a molecular weight of 457.53 g/mol . axios-research.com
Table 1: Spectroscopic Data for Benzylated Entecavir Derivatives
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | Dibenzyl Entecavir Intermediate | Aromatic protons (δ 7.2-7.4), signals for cyclopentyl and benzyl methylene protons. | researchgate.netnih.gov |
| ¹³C NMR | Dibenzyl Entecavir Intermediate | Resonances for benzylic, cyclopentyl, and purine carbons. | researchgate.netnih.gov |
| IR | Entecavir | Characteristic peaks for N-H, O-H, C-H, C=O, and C=C bonds. | medicalresearchjournal.orgresearchgate.net |
| UV-Vis | Entecavir | λmax at 253-257 nm. | medicalresearchjournal.orgresearchgate.netresearchgate.net |
| MS | This compound | MW: 367.41 g/mol. | vulcanchem.com |
| MS | 3',5'-Di-O-Benzyl Entecavir | MW: 457.53 g/mol. | axios-research.com |
Chromatographic Analysis (HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and related compounds. wisdomlib.org A typical HPLC method utilizes a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). wisdomlib.orggoogle.com The method can be optimized to separate the main compound from starting materials, by-products, and degradation products. wisdomlib.org For instance, HPLC methods have been developed to detect and quantify genotoxic impurities like benzyl chloride and benzyl bromide in Entecavir. wisdomlib.orgscribd.com The purity of intermediates is often monitored during synthesis, with HPLC being a key tool for this purpose. allmpus.com
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities that may be present in this compound samples. For example, a headspace GC-MS method has been developed to screen for benzyl chloride, a potential impurity, in various pharmaceutical products, including Entecavir. mdpi.comresearchgate.net GC can also be used to determine the content of residual solvents. google.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used extensively for monitoring the progress of chemical reactions during the synthesis of this compound and its precursors. thieme-connect.comlupinepublishers.commyexperiment.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly determine the consumption of starting materials and the formation of the desired product. thieme-connect.comlupinepublishers.commyexperiment.orgnih.gov
Table 2: Chromatographic Methods for Entecavir and Related Compounds
| Technique | Application | Typical Conditions | Reference |
|---|---|---|---|
| HPLC | Purity assessment | C18 column, mobile phase of phosphate (B84403) buffer and acetonitrile. | wisdomlib.orggoogle.com |
| GC-MS | Impurity screening (e.g., benzyl chloride) | Headspace analysis. | mdpi.comresearchgate.net |
| TLC | Reaction monitoring | Silica gel plates with various solvent systems (e.g., petroleum ether:ethyl acetate). | thieme-connect.comlupinepublishers.commyexperiment.org |
Chiral Analytical Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)
Since Entecavir is a chiral molecule, ensuring the correct stereochemistry is critical. Chiral analytical methods are therefore essential in the synthesis of this compound, which is a precursor to the final active pharmaceutical ingredient.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like Entecavir and its intermediates. humanjournals.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.nethplc.eu Various polysaccharide-based CSPs, such as Chiralpak and Chiralcel columns, have been successfully used for the enantioseparation of chiral compounds. researchgate.netyakhak.org The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomers. researchgate.net The development of a direct chiral HPLC method allows for the precise determination of the enantiomeric excess of the desired product. nih.gov
Future Research Trajectories and Academic Applications of 3 Benzyl Entecavir Chemistry
Exploration of Novel Benzyl (B1604629) Substituents for Enhanced Activity or Prodrug Properties
The introduction of a benzyl group at the 3-position of the cyclopentyl moiety in entecavir (B133710) fundamentally alters its steric and electronic properties. vulcanchem.com This modification can serve as a foundational step for a range of structure-activity relationship (SAR) studies aimed at refining the compound's biological activity.
The benzyl group itself can be further functionalized with various substituents to modulate properties such as lipophilicity, metabolic stability, and target engagement. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could influence the molecule's interaction with the active site of the HBV polymerase. A systematic exploration of these substitutions could lead to the identification of analogues with enhanced antiviral potency or a more favorable resistance profile.
Furthermore, the benzyl ether linkage in 3-Benzyl Entecavir presents a classic example of a prodrug strategy. vulcanchem.com Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug. In this context, the benzyl group could be designed to be cleaved by specific enzymes, such as cytochrome P450s, to release the active entecavir molecule. drugbank.com This approach could be harnessed to improve oral bioavailability, prolong the drug's half-life, or achieve targeted delivery to the liver, the primary site of HBV replication. Research into different benzyl-based protecting groups could yield a prodrug with an optimal release profile.
| Potential Benzyl Substituent | Rationale for Exploration | Anticipated Effect |
| Para-nitrobenzyl | Increased susceptibility to enzymatic cleavage | Faster release of active entecavir |
| Para-methoxybenzyl | Altered electronic properties and potential for oxidative cleavage | Modulation of binding affinity and release kinetics |
| Halogenated benzyl (e.g., fluoro, chloro) | Enhanced metabolic stability and altered lipophilicity | Improved pharmacokinetic profile |
| Amino or carboxylated benzyl | Increased water solubility and potential for targeted transport | Enhanced formulation possibilities and targeted uptake |
Development of Targeted Delivery Systems for this compound Analogues (Theoretical)
The development of targeted drug delivery systems is a burgeoning field in pharmaceutical sciences, aiming to increase drug concentration at the site of action while minimizing systemic exposure and associated side effects. For a compound like this compound, which is currently a research chemical, the design of targeted delivery systems remains theoretical but holds significant promise. vulcanchem.com
Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, have shown potential for delivering nucleoside analogues. drugbank.comlupinepublishers.com These nanoparticles can be engineered to specifically target hepatocytes, the primary cells infected by HBV. For instance, the surface of these nanoparticles could be functionalized with ligands that bind to receptors highly expressed on liver cells, such as the asialoglycoprotein receptor (ASGPR).
The lipophilic nature of the benzyl group in this compound could facilitate its encapsulation within the lipid core of these nanoparticles. Upon reaching the liver, the nanoparticles would be internalized by hepatocytes, and the prodrug would be released and subsequently converted to its active form. This targeted approach could significantly enhance the therapeutic efficacy and reduce the potential for off-target effects.
| Delivery System | Targeting Ligand | Proposed Mechanism of Action |
| Solid Lipid Nanoparticles (SLNs) | Lactobionic acid | ASGPR-mediated endocytosis into hepatocytes |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Galactose | ASGPR-mediated endocytosis |
| Liposomes | Glycyrrhetinic acid | Targeting organic anion transporting polypeptides (OATPs) on hepatocytes |
| Albumin Nanoparticles | None (passive targeting) | Enhanced permeability and retention (EPR) effect in liver sinusoids |
Computational Design of Advanced this compound Derivatives with Tailored Biological Profiles
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. lupinepublishers.com In the context of this compound, computational approaches can be employed to predict the biological activity of novel derivatives and guide their synthesis.
Molecular docking studies can simulate the interaction of this compound analogues with the HBV polymerase active site. mdpi.com By analyzing the binding modes and energies, researchers can identify key structural features that contribute to potent inhibition. This information can then be used to design new derivatives with optimized interactions, potentially overcoming known resistance mutations. For example, the benzyl group can be modified to exploit additional binding pockets within the enzyme that are not utilized by the parent drug.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of this compound analogues with their antiviral activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation.
| Computational Technique | Application to this compound | Expected Outcome |
| Molecular Docking | Predicting the binding affinity and orientation of analogues in the HBV polymerase active site. | Identification of derivatives with enhanced binding and potential activity against resistant strains. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-target complex over time. | Understanding the stability of the binding and the impact of mutations on drug efficacy. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models based on the chemical structures and biological activities of a series of analogues. | Prioritization of synthetic targets with high predicted potency. |
| Free Energy Perturbation (FEP) | Calculating the relative binding free energies of different analogues. | Accurate prediction of the potency of new derivatives before synthesis. |
In Vitro Studies on Combination Antiviral Strategies involving this compound Analogs
Combination therapy is a standard approach in the treatment of many viral infections, as it can enhance antiviral efficacy, reduce the emergence of drug resistance, and allow for lower doses of individual agents. While there are no direct studies on this compound in combination therapies, the principle has been well-established with entecavir itself.
Future in vitro studies could explore the synergistic, additive, or antagonistic effects of combining this compound analogues with other classes of anti-HBV agents. These could include other nucleos(t)ide analogues (NAs) like tenofovir, or drugs with different mechanisms of action, such as interferon-alpha or capsid assembly modulators.
Cell-based assays using HBV-infected hepatocyte cell lines would be instrumental in evaluating the efficacy of these combinations. The isobologram analysis is a common method to determine the nature of the interaction between two drugs. The identification of synergistic combinations would be a significant step towards developing more effective and durable treatment regimens for chronic hepatitis B.
| Combination Partner | Mechanism of Action | Rationale for Combination | Potential Outcome |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide reverse transcriptase inhibitor | Targeting different steps or having different resistance profiles | Additive or synergistic effect, broader coverage against resistant strains |
| Interferon-alpha | Immunomodulator | Complementary mechanisms of action (viral suppression and immune stimulation) | Enhanced viral clearance and potential for functional cure |
| Capsid Assembly Modulators (CAMs) | Inhibit the formation of the viral capsid | Targeting a different stage of the viral life cycle | Synergistic inhibition of viral replication |
| siRNA-based therapies | Target and degrade viral mRNA | Reducing the production of viral proteins | Potent and sustained suppression of viral antigens |
Q & A
Q. What are the validated methods for synthesizing and characterizing 3-Benzyl Entecavir in preclinical studies?
Methodological Answer:
- Synthesis : Utilize nucleoside analog modification protocols, incorporating benzyl groups at the 3-position via protective group chemistry. Confirm reaction success through NMR (¹H/¹³C) and mass spectrometry .
- Characterization : Employ HPLC with UV detection (λ = 254 nm) for purity assessment, ensuring linearity in the 5–100 μg/mL range (R² ≥ 0.999). Solubility profiles should be determined across pH gradients (e.g., 1.2–7.4) using shake-flask methods, noting its low aqueous solubility and pH-dependent partitioning .
Q. Which in vitro models are optimal for evaluating this compound’s antiviral activity?
Methodological Answer:
- Use HepG2.2.15 cells (HBV-transfected hepatoma cells) to measure antiviral efficacy. Quantify secreted HBV DNA via qPCR and calculate EC₅₀ values (e.g., 3.75 nM for Entecavir). Assess cytotoxicity using MTT assays, with selective indices >8,000 indicating low off-target effects .
- Include DNA repair-deficient DT40 clones to evaluate genotoxic potential, comparing sensitivity to positive controls (e.g., camptothecin) .
Advanced Research Questions
Q. How should researchers address contradictions in efficacy data between monotherapy and combination regimens?
Methodological Answer:
- Experimental Design : Conduct randomized controlled trials (RCTs) comparing this compound monotherapy vs. combination with tenofovir. Use time-to-event analysis for HBV DNA negativity and monitor viral breakthrough rates via resistance genotyping (e.g., rtM204V/I mutations) .
- Adherence Monitoring : Implement pill counts or plasma drug-level testing to distinguish true resistance from non-adherence .
Q. What methodologies are critical for assessing the genotoxic risk of this compound?
Methodological Answer:
- Cell Models : Use isogenic DT40 clones deficient in DNA repair pathways (e.g., BRCA1, RAD54). Expose cells to escalating doses (0.1–10 μM) and measure survival via colony-forming assays .
- Mechanistic Studies : Compare inhibition kinetics of HBV polymerase (Ki = 3.2 nM for Entecavir triphosphate) against human mitochondrial DNA polymerases (Ki >18 μM) to evaluate selectivity .
Q. How does hepatic impairment influence pharmacokinetic study design for this compound?
Methodological Answer:
- Population Selection : Stratify patients by Child-Pugh score (A–C). Measure serum drug concentrations via LC-MS/MS and correlate with liver stiffness measurements (LSM) via FibroScan .
- Safety Monitoring : Track lactate levels and hepatomegaly indicators due to lactic acidosis risks in decompensated cirrhosis .
Q. What statistical approaches resolve heterogeneity in meta-analyses of combination therapies?
Methodological Answer:
- Effect Size Calculation : Use relative risk (RR) for virological response and standardized mean difference (SMD) for continuous outcomes (e.g., ALT normalization). Apply random-effects models if I² >50% to account for variability across studies .
- Sensitivity Analysis : Exclude outlier studies (e.g., those with high dropout rates) to assess robustness .
Emerging Research Directions
Q. How do novel gene-editing therapies compare to this compound in suppressing HBV replication?
Methodological Answer:
- Base Editing Evaluation : In murine models, administer lipid nanoparticle (LNP)-encapsulated base editors targeting cccDNA. Compare HBsAg reduction (>2 log10 IU/mL) and HBV DNA rebound rates post-treatment cessation vs. This compound .
- Long-Term Monitoring : Use droplet digital PCR to quantify residual cccDNA in liver biopsies at 12–24 weeks post-therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
